But-2-yne-1-sulfonyl fluoride
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Overview
Description
But-2-yne-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to an organic moiety. This compound is particularly interesting due to its unique structural features and reactivity, making it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-2-yne-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of but-2-yne-1-sulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), under mild conditions . Another method includes the direct fluorosulfonylation of but-2-yne using fluorosulfonyl radicals generated from sulfuryl fluoride gas (SO2F2) or other fluorosulfonylating reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The fluoride-chloride exchange method is widely used due to its simplicity and high yield. Additionally, the use of phase transfer catalysts, such as 18-crown-6-ether, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
But-2-yne-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Electrophilic Addition: The triple bond in this compound can participate in electrophilic addition reactions, forming addition products with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and the presence of a suitable solvent, such as acetonitrile or dichloromethane .
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and addition products with various electrophiles. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
But-2-yne-1-sulfonyl fluoride has found widespread applications in scientific research, including:
Mechanism of Action
The mechanism of action of but-2-yne-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can react with nucleophilic residues in proteins, such as serine, threonine, and cysteine, leading to covalent modification of the target proteins . This reactivity makes it a valuable tool in chemical biology for studying enzyme activity and protein interactions.
Comparison with Similar Compounds
But-2-yne-1-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as ethenesulfonyl fluoride (ESF) and 1-bromoethene-1-sulfonyl fluoride (BESF). While all these compounds share the sulfonyl fluoride functional group, this compound is unique due to the presence of the triple bond, which imparts distinct reactivity and applications . Other similar compounds include sulfuryl fluoride (SO2F2) and fluorosulfonyl radicals, which are used in various fluorosulfonylation reactions .
Properties
Molecular Formula |
C4H5FO2S |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
but-2-yne-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H5FO2S/c1-2-3-4-8(5,6)7/h4H2,1H3 |
InChI Key |
CRKPNZYEIIOTOE-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCS(=O)(=O)F |
Origin of Product |
United States |
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